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molecular formula C7H8N2OS B8292977 5-(1,3-Oxathiolan-2-yl)pyrimidine

5-(1,3-Oxathiolan-2-yl)pyrimidine

Cat. No. B8292977
M. Wt: 168.22 g/mol
InChI Key: AOCWJASAZOPGAU-UHFFFAOYSA-N
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Patent
US05403845

Procedure details

Pyrimidine-5-carboxaldehyde (1 g, 9.25 mmol), p-toluene sulfonic acid (0.176 g, 0.95 mmol) and 2-mercaptoethanol (0.65 ml, 9.25 mmol) were all put in a 50 ml round bottomed flask, fitted with a condenser, drying tube and a Dean-stark trap. Toluene (30 ml) was added and the mixture refluxed with stirring overnight, cooled to room temperature and excess toluene evaporated in vacuo. Saturated sodium carbonate 10 ml was added and extracted with chloroform (7×10 ml). The extract was dried over MgSO4, filtered and the solvent evaporated in vacuo to 1.73 g (115%) crude yellow oil. TLC (silica; chloroform/methanol 9.8:0.2) indicated the product and some impurities.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.176 g
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([CH:7]=[O:8])[CH:4]=[N:3][CH:2]=1.C1(C)C=C[C:12]([S:15](O)(=O)=O)=[CH:11]C=1.SCCO>>[O:8]1[CH2:11][CH2:12][S:15][CH:7]1[C:5]1[CH:6]=[N:1][CH:2]=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=CN=CC(=C1)C=O
Step Two
Name
Quantity
0.176 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0.65 mL
Type
reactant
Smiles
SCCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all put in a 50 ml round bottomed flask
CUSTOM
Type
CUSTOM
Details
fitted with a condenser
CUSTOM
Type
CUSTOM
Details
drying tube and a Dean-stark trap
ADDITION
Type
ADDITION
Details
Toluene (30 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed
CUSTOM
Type
CUSTOM
Details
excess toluene evaporated in vacuo
ADDITION
Type
ADDITION
Details
Saturated sodium carbonate 10 ml was added
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (7×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo to 1.73 g (115%) crude yellow oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O1C(SCC1)C=1C=NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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